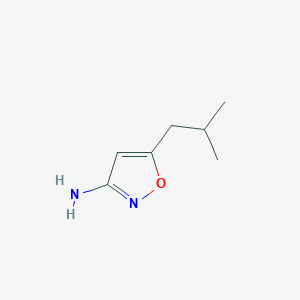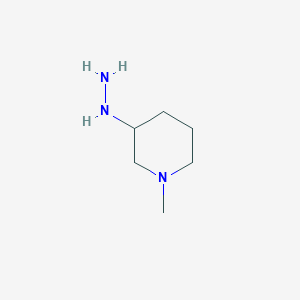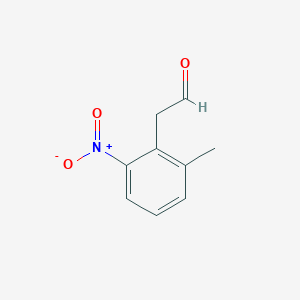
2-(2-Methyl-6-nitrophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-6-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a nitro group, a methyl group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-nitrophenyl)acetaldehyde can be achieved through several methods. One common approach involves the condensation of 2-nitrobenzaldehyde with acetaldehyde in the presence of a catalyst such as piperidine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Industrial-scale production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-6-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 2-(2-Methyl-6-nitrophenyl)acetic acid
Reduction: 2-(2-Methyl-6-aminophenyl)acetaldehyde
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly those with nitro and aldehyde functionalities.
Biology: Studying the reactivity of the nitro group and its effects on biological systems.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-6-nitrophenyl)acetaldehyde involves its functional groups:
Aldehyde Group: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.
Nitro Group: The nitro group is electron-withdrawing, affecting the reactivity of the aromatic ring and the aldehyde group.
Molecular Targets and Pathways: The compound can interact with various nucleophiles and electrophiles, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrophenyl)acetaldehyde: Lacks the methyl group, affecting its reactivity and properties.
2-(2-Methylphenyl)acetaldehyde: Lacks the nitro group, resulting in different chemical behavior.
2-(2-Methyl-6-nitrophenyl)acetic acid: The aldehyde group is oxidized to a carboxylic acid.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(2-methyl-6-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-7-3-2-4-9(10(12)13)8(7)5-6-11/h2-4,6H,5H2,1H3 |
InChI Key |
FKAASAHOSUQERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


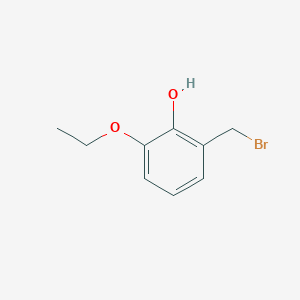
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)
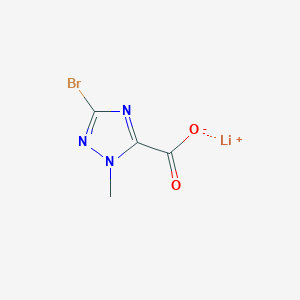
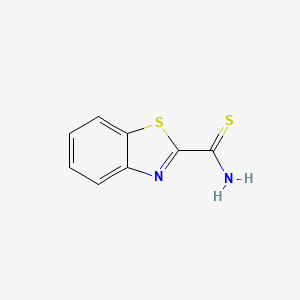
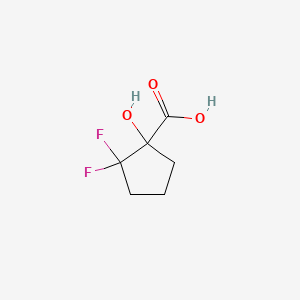
![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)

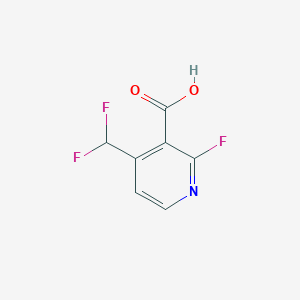

![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
